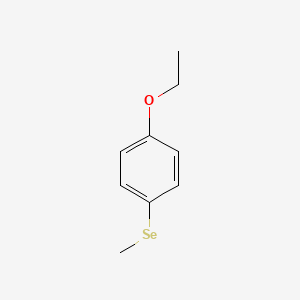
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone is an organic compound with a complex structure that includes a fluorine atom, hydroxyl groups, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by hydroxylation and the introduction of the methylphenyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols.
Aplicaciones Científicas De Investigación
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-hydroxy-1-(4-methylphenyl)-1-propanone: Lacks the hydroxymethyl group.
3-Hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone: Lacks the fluorine atom.
2-Fluoro-3-hydroxy-1-(4-methylphenyl)-1-butanone: Has a different alkyl chain length.
Uniqueness
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone is unique due to the combination of its functional groups, which can confer specific chemical and biological properties
Propiedades
Número CAS |
58089-67-1 |
|---|---|
Fórmula molecular |
C11H13FO3 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13FO3/c1-8-2-4-9(5-3-8)10(15)11(12,6-13)7-14/h2-5,13-14H,6-7H2,1H3 |
Clave InChI |
LSUOCGBKFPJUTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(CO)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


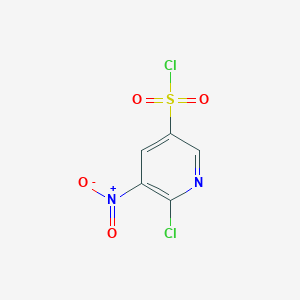
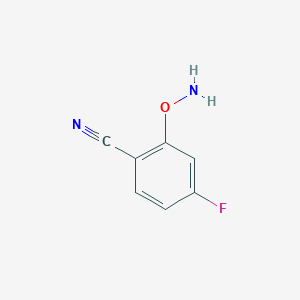
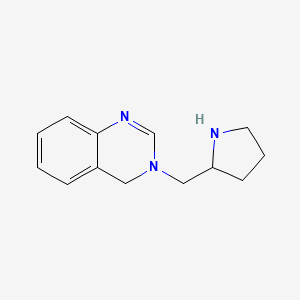
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


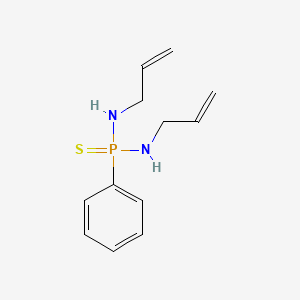
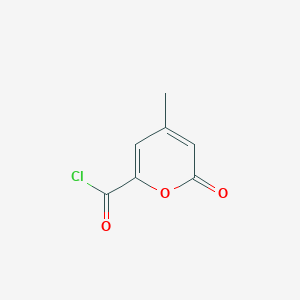
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
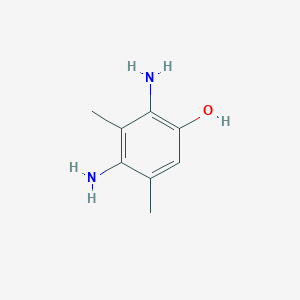
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
